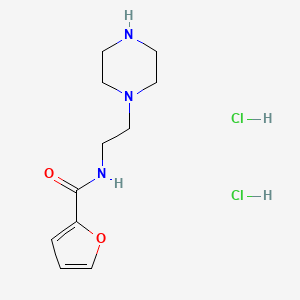

N-(2-piperazin-1-ylethyl)-2-furamide dihydrochloride

描述

N-(2-piperazin-1-ylethyl)-2-furamide dihydrochloride is a synthetic organic compound characterized by a furan-2-carboxamide (furamide) core linked via an ethyl group to a piperazine ring, with two hydrochloride counterions enhancing solubility. The piperazine moiety is a common pharmacophore in pharmaceuticals, often improving water solubility and bioavailability. The dihydrochloride salt form suggests high aqueous solubility, a feature critical for applications in drug delivery or biochemical research.

属性

IUPAC Name |

N-(2-piperazin-1-ylethyl)furan-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.2ClH/c15-11(10-2-1-9-16-10)13-5-8-14-6-3-12-4-7-14;;/h1-2,9,12H,3-8H2,(H,13,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFGVZRAOSVOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC(=O)C2=CC=CO2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-piperazin-1-ylethyl)-2-furamide dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using batch or continuous flow reactors. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins has been reported to enhance the efficiency of the synthesis process .

化学反应分析

Types of Reactions

N-(2-piperazin-1-ylethyl)-2-furamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine compounds .

科学研究应用

Medicinal Chemistry

N-(2-piperazin-1-ylethyl)-2-furamide dihydrochloride has shown promise in several therapeutic areas:

Anticonvulsant Activity :

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For example, derivatives of piperazine have been tested in seizure models, demonstrating effectiveness in reducing seizure activity. One study reported an effective dose (ED50) of 18.4 mg/kg using the pentylenetetrazole (PTZ) seizure model, with a protection index indicating significant therapeutic potential against epilepsy.

| Compound | Model Used | Effective Dose (ED50) | Toxic Dose (TD50) | Protection Index |

|---|---|---|---|---|

| Analogue A | PTZ Seizure Model | 18.4 mg/kg | 170.2 mg/kg | 9.2 |

Antitumor Activity :

In vitro studies have shown that this compound can induce apoptosis and inhibit the proliferation of cancer cells, such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma). The cytotoxic effects were quantified with IC50 values indicating potent activity compared to established chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| MCF-7 | < 10 | Doxorubicin |

| A549 | < 15 | Doxorubicin |

Chemical Synthesis

The compound serves as a valuable building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables its application in developing novel pharmaceuticals and materials.

Anticonvulsant Properties Study

A study by Evren et al. focused on synthesizing novel piperazine-based compounds and evaluating their anticonvulsant activity using the PTZ model. The findings indicated that structural modifications could enhance efficacy, suggesting that this compound might be optimized for better performance in seizure disorders.

Antitumor Efficacy Investigation

Another research effort examined the antitumor effects of this compound analogs against human cancer cell lines. The results demonstrated selective cytotoxicity, with IC50 values lower than those of standard chemotherapeutics, highlighting the compound's potential as a new anticancer agent.

作用机制

The mechanism of action of N-(2-piperazin-1-ylethyl)-2-furamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Piperazine-Containing Derivatives

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

- Core Structure : Piperazine linked to an acetic acid group and an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

- Functional Groups : Carboxylic acid, Fmoc-protected amine.

- Application : Used in solid-phase peptide synthesis for amine protection .

- Comparison : Unlike the target compound, this derivative lacks the furamide group and is tailored for peptide chemistry. Both share high water solubility due to hydrochloride salts, but their functional groups dictate divergent applications.

N-(2-piperazin-1-ylethyl)-2-furamide Dihydrochloride

- Core Structure : Piperazine-ethyl-furamide.

- Functional Groups : Amide, secondary amine (piperazine), dihydrochloride.

Acetamide-Based Agrochemicals ()

Compounds like metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide) and dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide) are chloroacetamide herbicides.

- Core Structure : Chlorinated acetamide with substituted phenyl groups.

- Functional Groups : Chloro, alkyl/aryl substituents.

- Comparison : While the target compound also contains an amide group, its furan and piperazine substituents distinguish it from agrochemical acetamides. The absence of chloro and phenyl groups in the target suggests different bioactivity, likely unrelated to herbicidal action .

Azoamidine Dihydrochloride Initiators ()

Examples include 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride and derivatives.

- Core Structure : Azo (-N=N-) group with amidine and dihydrochloride salts.

- Functional Groups : Azo, amidine, hydrochloride.

- Application : Water-soluble radical initiators for polymer synthesis.

- Comparison : Both the target compound and azoamidines utilize dihydrochloride salts for solubility. However, the target lacks the reactive azo group, precluding initiator functionality. This highlights how solubility-enhancing salts are leveraged across diverse fields .

Research Findings and Implications

- Solubility and Salt Forms : The dihydrochloride salt in the target compound aligns with trends observed in pharmaceuticals (e.g., piperazine derivatives) and industrial chemicals (e.g., azoamidines), where hydrochloride salts enhance aqueous compatibility .

- Structural Bioactivity : The furamide group may confer aromatic interactions in biological systems, akin to furan-containing drugs. This contrasts with chloroacetamides in agrochemicals, where halogenation drives herbicidal activity .

- Piperazine’s Role : Piperazine’s presence in both the target compound and peptide synthesis reagents underscores its versatility in improving solubility and modifying pharmacokinetics .

生物活性

N-(2-piperazin-1-ylethyl)-2-furamide dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇N₃O₂

- Molecular Weight : 223.27 g/mol

- Chemical Structure : The compound features a piperazine ring attached to a furamide moiety, which is significant for its biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Research indicates that it may act as an antagonist or modulator for certain neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

1. Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds structurally related to N-(2-piperazin-1-ylethyl)-2-furamide. The piperazine structure is known to enhance the efficacy of similar compounds in seizure models. For instance, a derivative showed significant protection in the maximal electroshock seizure model, indicating potential therapeutic applications in epilepsy management.

| Compound | Model Used | Effective Dose (ED50) | Toxic Dose (TD50) | Protection Index |

|---|---|---|---|---|

| Analogue A | PTZ Seizure Model | 18.4 mg/kg | 170.2 mg/kg | 9.2 |

2. Antitumor Activity

The compound's structural features suggest it may possess antitumor properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A549). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| MCF-7 | < 10 | Doxorubicin |

| A549 | < 15 | Doxorubicin |

Study on Anticonvulsant Properties

In a study conducted by Evren et al., novel derivatives of piperazine-based compounds were synthesized and tested for anticonvulsant activity using the PTZ model. The results indicated that certain modifications to the piperazine structure significantly enhanced anticonvulsant activity, suggesting that N-(2-piperazin-1-ylethyl)-2-furamide could be further optimized for better efficacy in seizure disorders .

Study on Antitumor Efficacy

Another investigation focused on the antitumor effects of this compound analogs against human cancer cell lines. The study found that these compounds exhibited selective cytotoxicity, with IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating their potential as new anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。